molecular formula C17H22F3N3O2 B7171003 N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B7171003
M. Wt: 357.37 g/mol
InChI Key: FIDBSKLPCZMXLG-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrrolidine ring substituted with a benzyl group, a trifluoromethyl group, and an acetamidoethyl group. This unique combination of functional groups imparts distinct chemical properties to the compound.

Properties

IUPAC Name

N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c1-13(24)21-8-9-22-15(25)16(17(18,19)20)7-10-23(12-16)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBSKLPCZMXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic trifluoromethylation reaction using a reagent like trifluoromethyl iodide.

    Attachment of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through an amidation reaction using acetamidoethyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetamidoethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetamidoethyl)-1-benzylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(2-acetamidoethyl)-3-(trifluoromethyl)pyrrolidine-3-carboxamide: Lacks the benzyl group, affecting its interaction with molecular targets.

    N-(2-acetamidoethyl)-1-benzyl-3-methylpyrrolidine-3-carboxamide: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity.

Uniqueness

N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile tool in scientific research.

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